molecular formula C6H9N3 B090329 2,4-Diamino-3-methylpyridine CAS No. 1227571-27-8

2,4-Diamino-3-methylpyridine

Cat. No. B090329
M. Wt: 123.16 g/mol
InChI Key: BNDJHBZYPOANTN-UHFFFAOYSA-N
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Description

2,4-Diamino-3-methylpyridine is a chemical compound that has been used as a reagent in the synthesis of imidazopyridines and organometallic complexes . It is also used as an internal standard in the analysis of poly(amidoamine) dendrimers having different terminal functionalities .


Synthesis Analysis

The synthesis of 2,4-Diamino-3-methylpyridine involves several steps. One approach involves the use of 2-fluoro-4-methylpyridine as a starting material. This method has been reported to yield a higher overall yield (29.4%) compared to a previously published synthesis starting from 2-bromo-4-methylpyridine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-3-methylpyridine is characterized by the presence of a pyridine ring substituted at the 2nd and 4th positions with amino groups and at the 3rd position with a methyl group . Further structural and vibrational analysis of similar compounds, such as 2-amino-3-methylpyridine, has been conducted using Møller–Plesset perturbation theory .


Chemical Reactions Analysis

2,4-Diamino-3-methylpyridine can participate in various chemical reactions. For instance, it has been used as a reagent in the synthesis of imidazopyridines . It can also be involved in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors .

Safety And Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, causes serious eye damage, and causes damage to organs . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting in eyes, on skin, or on clothing, and to use personal protective equipment .

Future Directions

Research on similar compounds, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, has shown promising results in the development of novel PARP-1 inhibitors, which could have significant implications in the treatment of cancer . Additionally, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are being explored .

properties

IUPAC Name

3-methylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDJHBZYPOANTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630047
Record name 3-Methylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-3-methylpyridine

CAS RN

1227571-27-8
Record name 3-Methylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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